(3S)-3-methyl-1-(propane-2-sulfonyl)piperazine
Description
Chemical Classification and Significance
(3S)-3-methyl-1-(propane-2-sulfonyl)piperazine belongs to the broader class of sulfonyl piperazine compounds, which represent a sophisticated evolution of the basic piperazine heterocycle. The compound is characterized by its six-membered saturated ring containing two nitrogen atoms at opposite positions, with specific substitutions that confer unique chemical and biological properties. The systematic name reflects the compound's stereochemical designation, with the (3S) configuration indicating the specific spatial arrangement of the methyl substituent at the third position of the piperazine ring.
The chemical structure features a propane-2-sulfonyl group attached to one of the piperazine nitrogen atoms, creating a sulfonamide linkage that significantly influences the compound's pharmacological profile. This structural modification represents a key advancement in piperazine chemistry, as sulfonyl groups have been demonstrated to enhance solubility, metabolic stability, and target selectivity compared to unsubstituted piperazine derivatives. The International Union of Pure and Applied Chemistry name, 3-methyl-1-propan-2-ylsulfonylpiperazine, emphasizes the systematic approach to nomenclature that reflects the compound's precise molecular architecture.
The significance of (3S)-3-methyl-1-(propane-2-sulfonyl)piperazine extends beyond its individual properties to encompass its role as a representative member of a compound class that has revolutionized modern drug discovery. Piperazine scaffolds are recognized for their exceptional versatility in medicinal chemistry, with the ability to serve as central frameworks for diverse therapeutic applications. The addition of sulfonyl functionality has proven particularly valuable, as these groups can function as hydrogen bond acceptors, enhance water solubility, and provide opportunities for fine-tuning pharmacokinetic properties.
Historical Development of Sulfonyl Piperazine Compounds
The evolution of sulfonyl piperazine compounds represents a fascinating chapter in the history of medicinal chemistry, beginning with the recognition of piperazine's therapeutic potential in the mid-twentieth century and progressing through systematic structural modifications to achieve enhanced efficacy and selectivity. The initial exploration of piperazine derivatives focused primarily on their anthelmintic properties, with researchers discovering that these compounds could effectively target parasitic infections through their action on gamma-aminobutyric acid receptors. This early success established piperazine as a privileged scaffold worthy of extensive chemical elaboration.
The introduction of sulfonyl modifications marked a pivotal advancement in piperazine chemistry, driven by the recognition that sulfonamide functional groups could dramatically improve the pharmacological properties of drug candidates. Early studies demonstrated that sulfonyl piperazine derivatives exhibited enhanced metabolic stability compared to their unsubstituted counterparts, while maintaining or improving their biological activity. This discovery prompted intensive research efforts to explore various sulfonyl substitution patterns and their effects on compound properties.
The development of structure-activity relationship principles for sulfonyl piperazine compounds has been particularly influenced by research into antimicrobial applications. Scientists discovered that specific sulfonyl substitutions could confer potent antibacterial activity, leading to the identification of novel targets such as the UDP-diacylglucosamine pyrophosphate hydrolase enzyme LpxH. These findings represented a breakthrough in the field, as they demonstrated that sulfonyl piperazine compounds could target essential bacterial enzymes involved in lipid A biosynthesis, opening new avenues for combating multidrug-resistant pathogens.
Contemporary research has further refined our understanding of sulfonyl piperazine pharmacophores through advanced structural biology techniques and computational modeling approaches. The establishment of crystal structures showing sulfonyl piperazine inhibitors bound to their target enzymes has provided unprecedented insights into the molecular basis of their activity. These structural studies have revealed that sulfonyl groups can adopt specific conformations that optimize binding interactions, while the piperazine ring provides an ideal scaffold for positioning additional pharmacophoric elements.
Position within Medicinal Chemistry Research
(3S)-3-methyl-1-(propane-2-sulfonyl)piperazine occupies a strategically important position within contemporary medicinal chemistry research, serving as both a valuable research tool and a representative example of rational drug design principles. The compound exemplifies the sophisticated approach to molecular modification that characterizes modern pharmaceutical development, where stereochemical precision and functional group optimization are employed to achieve specific biological outcomes. Its development reflects the maturation of structure-based drug design methodologies, which have enabled researchers to create compounds with enhanced selectivity and improved pharmacological profiles.
The broader significance of this compound within medicinal chemistry research extends to its role in advancing our understanding of sulfonyl piperazine pharmacophores. Research groups have utilized compounds like (3S)-3-methyl-1-(propane-2-sulfonyl)piperazine to establish comprehensive structure-activity relationships that guide the design of new therapeutic agents. These studies have revealed fundamental principles governing the interaction between sulfonyl piperazine scaffolds and their biological targets, providing valuable insights that have accelerated the development of novel drug candidates across multiple therapeutic areas.
The compound's contribution to medicinal chemistry research is particularly evident in the field of antimicrobial drug discovery, where sulfonyl piperazine derivatives have emerged as promising leads for addressing the challenge of multidrug-resistant bacterial infections. Research has demonstrated that these compounds can effectively target essential bacterial enzymes through novel mechanisms of action, offering potential solutions to one of the most pressing challenges in contemporary medicine. The structural features present in (3S)-3-methyl-1-(propane-2-sulfonyl)piperazine have informed the design of more potent analogues with enhanced antibacterial activity.
Furthermore, (3S)-3-methyl-1-(propane-2-sulfonyl)piperazine has contributed to advancing synthetic methodologies in medicinal chemistry, with researchers developing efficient routes for the preparation of stereochemically defined sulfonyl piperazine derivatives. These synthetic advances have enabled the systematic exploration of chemical space around the piperazine scaffold, facilitating the discovery of compounds with improved therapeutic properties. The compound serves as a benchmark for evaluating new synthetic strategies and assessing the impact of structural modifications on biological activity, thereby accelerating the pace of drug discovery research in this important compound class.
Properties
IUPAC Name |
(3S)-3-methyl-1-propan-2-ylsulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZMVMGOFDATKT-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)S(=O)(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-methyl-1-(propane-2-sulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine, methylating agents, and sulfonylating agents.
Methylation: The piperazine ring is methylated at the 3-position using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions.
Sulfonylation: The methylated piperazine is then reacted with a sulfonylating agent such as propane-2-sulfonyl chloride in the presence of a base like triethylamine to introduce the propane-2-sulfonyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-methyl-1-(propane-2-sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
(3S)-3-methyl-1-(propane-2-sulfonyl)piperazine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation to form sulfonic acids.
- Reduction to produce alcohols or amines.
- Nucleophilic Substitution reactions to introduce other functional groups.
Biology
The compound is being explored for its role as a building block in the development of biologically active compounds. Its derivatives have shown potential in several biological activities:
- Inhibition of Monoacylglycerol Lipase (MAGL): Compounds with similar structures have been noted for their inhibitory effects on MAGL, which is involved in endocannabinoid metabolism.
- Targeting Phosphatidylinositol 3-Kinase (PI3K): Some derivatives exhibit promise as inhibitors of PI3K, which is significant in cancer cell signaling pathways.
Medicine
The compound's potential therapeutic applications are under investigation:
- It may contribute to the development of pharmaceuticals targeting the central nervous system.
- Preliminary studies indicate possible anti-inflammatory and analgesic effects, making it a candidate for pain management therapies.
Data Tables
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Facilitates complex molecule formation through oxidation and reduction reactions |
| Biology | Building block for active compounds | Inhibitory effects on MAGL and PI3K; potential anti-inflammatory properties |
| Medicine | CNS-targeted pharmaceuticals | Early studies suggest efficacy in pain modulation without significant CNS side effects |
Case Study 1: Inhibition of MAGL
Research conducted on piperazine derivatives showed that certain modifications could enhance the inhibitory activity against MAGL, suggesting that (3S)-3-methyl-1-(propane-2-sulfonyl)piperazine could be a valuable scaffold for developing new analgesics that modulate endocannabinoid signaling.
Case Study 2: PI3K Inhibition
A study focusing on structurally similar piperazine compounds demonstrated their ability to inhibit PI3K activity, leading to suppressed cancer cell proliferation. This opens avenues for further exploration of (3S)-3-methyl-1-(propane-2-sulfonyl)piperazine in cancer therapeutics.
Mechanism of Action
The mechanism of action of (3S)-3-methyl-1-(propane-2-sulfonyl)piperazine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Receptor Affinity and Selectivity of Piperazine Derivatives
Key Observations :
- CPD 1 demonstrates exceptional 5-HT2C receptor selectivity, attributed to its benzofuranyl substituent, which enhances steric and electronic complementarity with the receptor’s binding pocket .
- In contrast, coumarin-piperazine hybrids achieve subnanomolar 5-HT1A affinity through a three-carbon alkyl linker and acetyl groups on the coumarin ring, optimizing hydrogen bonding and hydrophobic interactions .
- The (3S)-3-methyl configuration in opioid antagonists (e.g., (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine) is critical for pure antagonism, likely due to steric hindrance preventing receptor activation .
Solubility and Pharmacokinetic Profiles
Table 2: Impact of Substituents on Solubility and Absorption
Notes:
- The ethylene spacer in quinolone-piperazine hybrids (e.g., 8ac) improves solubility by reducing planar stacking and optimizing ionization (pKa ~6–7) .
- The propane-2-sulfonyl group in the target compound may enhance metabolic stability compared to unsubstituted piperazines, as sulfonyl groups resist oxidative metabolism .
- Piperazine isosteres like morpholine reduce clearance but often sacrifice solubility and potency .
Biological Activity
(3S)-3-methyl-1-(propane-2-sulfonyl)piperazine is a synthetic compound belonging to the piperazine family, which is widely recognized for its utility in pharmaceuticals and agrochemicals. This compound features a piperazine ring that is substituted with a methyl group and a propane-2-sulfonyl group, contributing to its unique biological properties. Understanding its biological activity is crucial for potential applications in drug development and other therapeutic areas.
Chemical Structure and Properties
The chemical formula of (3S)-3-methyl-1-(propane-2-sulfonyl)piperazine is . The structural characteristics that influence its biological activity include:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is a common scaffold in medicinal chemistry.
- Methyl Group : Positioned at the 3rd carbon, affecting steric and electronic properties.
- Propane-2-sulfonyl Group : Enhances polarity and solubility, potentially influencing interactions with biological targets.
The biological activity of (3S)-3-methyl-1-(propane-2-sulfonyl)piperazine can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanism of action remains to be fully elucidated; however, it may involve modulation of enzymatic activities through competitive or non-competitive inhibition.
Potential Targets:
- Monoacylglycerol Lipase (MAGL) : Studies indicate that compounds with similar structures exhibit inhibitory effects on MAGL, which plays a crucial role in endocannabinoid metabolism .
- Phosphatidylinositol 3-Kinase (PI3K) : Some derivatives of piperazine have shown promise as inhibitors of PI3K, involved in cell signaling pathways related to cancer progression .
In Vitro Studies
Research has demonstrated that (3S)-3-methyl-1-(propane-2-sulfonyl)piperazine may serve as a building block for biologically active compounds. Its derivatives have been evaluated for various biological activities, including anti-inflammatory and analgesic effects. For instance, studies on piperazine derivatives have revealed their potential in modulating pain pathways without significant central nervous system side effects .
Case Studies
-
Inhibition of MAGL : A related study identified a piperazine derivative with an IC50 value of 630 nM against MAGL, highlighting the importance of the sulfinyl group in maintaining activity .
Compound IC50 (nM) Activity (3S)-3-methyl-1-(propane-2-sulfonyl)piperazine TBD TBD Related Compound 1 630 MAGL Inhibitor - Anti-inflammatory Effects : Research on structurally similar compounds has shown their ability to reduce inflammation in animal models, suggesting that (3S)-3-methyl-1-(propane-2-sulfonyl)piperazine could have therapeutic applications in treating inflammatory conditions .
Synthesis and Derivatives
The synthesis of (3S)-3-methyl-1-(propane-2-sulfonyl)piperazine typically involves:
- Methylation of Piperazine : Using agents like methyl iodide under basic conditions.
- Sulfonylation : Reacting the methylated piperazine with propane-2-sulfonyl chloride in the presence of a base such as triethylamine.
This compound can also serve as an intermediate for synthesizing more complex biologically active molecules.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare (3S)-3-methyl-1-(propane-2-sulfonyl)piperazine, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves sulfonylation of a piperazine precursor. For example, propane-2-sulfonyl chloride can react with (3S)-3-methylpiperazine under basic conditions (e.g., triethylamine in dichloromethane). Optimization includes controlling stoichiometry (1.2:1 sulfonyl chloride:piperazine), temperature (0–5°C to minimize side reactions), and purification via silica gel chromatography (ethyl acetate/hexane, 1:8) . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may also be employed for derivatives, using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in H₂O/DCM .
Q. How is the stereochemical integrity of the (3S)-methyl group maintained during synthesis?
- Answer : Chiral resolution or asymmetric synthesis using enantiopure starting materials is critical. Techniques like chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) ensure retention of the (S)-configuration. Post-synthesis validation via circular dichroism (CD) or X-ray crystallography confirms stereochemistry .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer : Nuclear magnetic resonance (NMR) (¹H, ¹³C, and DEPT-135 for sulfonyl and methyl group identification), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy to detect sulfonyl (S=O, ~1350 cm⁻¹) and piperazine (N–H, ~3300 cm⁻¹) groups. Computational validation (DFT) aligns experimental and theoretical spectra .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
- Answer : Systematic modifications to the sulfonyl group (e.g., substituting propane-2-sulfonyl with aryl-sulfonyl groups) and piperazine ring (e.g., introducing electron-withdrawing substituents) can modulate target affinity. For example, nitrophenyl-sulfonyl derivatives show enhanced antimicrobial activity due to increased electrophilicity . Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with enzyme active sites) .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Answer : Standardize assay conditions (e.g., pH, temperature, cell lines) and validate purity (>95% via HPLC). Reproducibility is ensured by cross-testing in independent labs. Meta-analyses of datasets (e.g., ChEMBL) highlight confounding factors like off-target effects or metabolite interference .
Q. How do steric and electronic properties of the propane-2-sulfonyl group influence pharmacokinetics?
- Answer : The sulfonyl group enhances metabolic stability by resisting cytochrome P450 oxidation. LogP calculations (ChemDraw) predict improved blood-brain barrier penetration compared to bulkier aryl-sulfonyl analogs. In vitro ADME assays (e.g., microsomal stability tests) quantify hepatic clearance rates .
Q. What computational tools predict the compound’s interaction with neurological targets (e.g., serotonin receptors)?
- Answer : Molecular dynamics simulations (GROMACS) model binding modes to 5-HT₆ receptors, while free-energy perturbation (FEP) calculations estimate binding affinity changes upon structural modifications. Pharmacophore mapping (MOE) identifies critical features like the sulfonyl oxygen as hydrogen bond acceptors .
Methodological Considerations Table
| Aspect | Technique/Approach | Reference |
|---|---|---|
| Stereochemical Analysis | X-ray crystallography, CD spectroscopy | |
| Purity Optimization | Preparative HPLC (C18 column, acetonitrile/water gradient) | |
| Biological Screening | Enzyme-linked immunosorbent assay (ELISA), MIC assays | |
| Computational Modeling | DFT (B3LYP/6-31G*), molecular docking (AutoDock) |
Key Challenges and Solutions
- Challenge : Low yield in sulfonylation due to steric hindrance.
- Solution : Use bulky bases (e.g., DIPEA) to deprotonate piperazine and enhance nucleophilicity .
- Challenge : Poor aqueous solubility for in vivo studies.
- Solution : Synthesize phosphate or hydrochloride salts via acid-base reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
